![molecular formula C30H37N3O2 B2649771 2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034569-69-0](/img/structure/B2649771.png)

2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

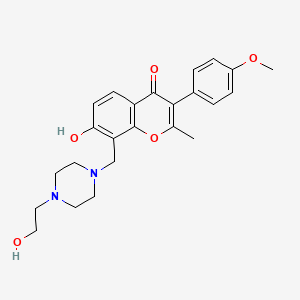

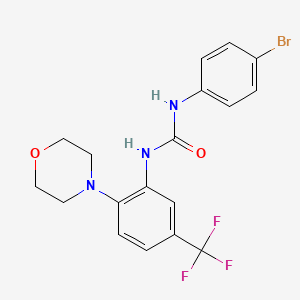

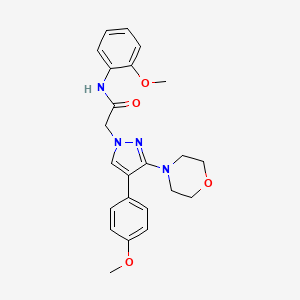

This compound is a complex organic molecule with potential applications in the field of medicine . It is part of a class of compounds known as partial 5-HTR1A agonists and 5-HTR2A antagonists, which are often used in the treatment of depression and anxiety disorders .

Synthesis Analysis

The synthesis of this compound involves the thionation of adatanserin hydrochloride with Lawesson’s reagent in toluene/triethylamine . This process yields a novel compound, (3r,5r,7r)-N- (2- (4- (pyrimidin-2-yl)piperazin-1-yl)ethyl)adamantane-1-carbothioamide (thioadatanserin), in 84-90% isolated yield .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring an adamantane core, a piperazine ring, and a benzo[de]isoquinoline-1,3(2H)-dione moiety. Further structural analysis would require more specific data such as crystallographic or spectroscopic measurements.Wissenschaftliche Forschungsanwendungen

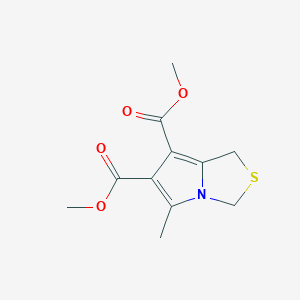

Luminescent Properties and Photo-Induced Electron Transfer

Novel piperazine substituted naphthalimide compounds, including derivatives related to 2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have been synthesized and studied for their luminescent properties and photo-induced electron transfer (PET) capabilities. These compounds demonstrate potential as pH probes due to their fluorescence quantum yields being influenced by pH values. The PET process from the alkylated amine donor to the naphthalimide moiety can be modulated by the protonation or quarternization of the alkylated amine donor, showcasing a versatile functionality for scientific research applications (Gan, Chen, Chang, & Tian, 2003).

Halocyclization and Chemical Transformation

The compound has been involved in studies focusing on halocyclization, leading to the creation of hydrohalides with potential for further transformation into novel chemical structures. This process exemplifies the compound's utility in facilitating diverse chemical reactions and syntheses (Zborovskii, Orysyk, Staninets, & Bon, 2011).

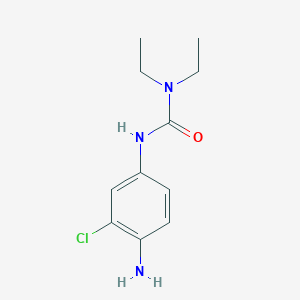

Antimicrobial and Anti-inflammatory Activities

Research into derivatives related to the compound has shown antimicrobial and anti-inflammatory activities. Such derivatives have been tested against a panel of bacteria and the yeast-like fungus Candida albicans, with several showing good or moderate activities. Additionally, their anti-inflammatory activity was confirmed using the carrageenan-induced paw oedema method in rats, highlighting the compound's potential in developing pharmaceuticals (Al-Omar et al., 2010).

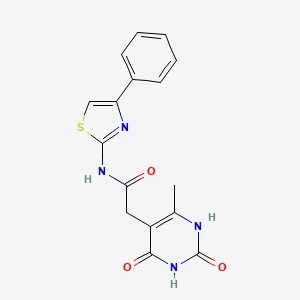

Fluorimetric Detection of Formaldehyde

Derivatives of the compound have been designed and synthesized for the rapid and facile fluorimetric detection of formaldehyde. This application underscores the compound's relevance in analytical chemistry, especially for environmental and safety monitoring (Dong, Xuezhen, Tang, & Lin, 2016).

Reactive Properties and Adsorption Behavior

The compound has been the subject of studies investigating its local reactive properties, ALIE and Fukui functions using DFT methods, and MD simulations to explore interactions with water molecules. Such studies are crucial for understanding the compound's stability and reactivity, informing its potential applications in pharmaceuticals (Al-Ghulikah et al., 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[2-[4-[2-(1-adamantyl)ethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O2/c34-28-25-5-1-3-24-4-2-6-26(27(24)25)29(35)33(28)14-13-32-11-9-31(10-12-32)8-7-30-18-21-15-22(19-30)17-23(16-21)20-30/h1-6,21-23H,7-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADURSMQYZUPIDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC23CC4CC(C2)CC(C4)C3)CCN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2649696.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2649698.png)